2-[[2-(Acetyloxy)benzoyl]oxy]benzoic Acid 2-Carboxyphenyl Ester
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Description
“2-[[2-(Acetyloxy)benzoyl]oxy]benzoic Acid 2-Carboxyphenyl Ester” is a chemical compound with the molecular formula C23H16O8 . It is an analog of Aspirin (acetyl salicylic acid), which acts as an analgesic, antipyretic, anti-inflammatory, and antithrombotic .
Molecular Structure Analysis
The molecular structure of this compound involves benzene rings, acetyl groups, and carboxyl groups . The benzene rings form a dihedral angle, and the acetyl and carboxyl groups form dihedral angles with the benzene rings to which they are bound .Physical And Chemical Properties Analysis
This compound has a molecular weight of 420.37 . It has a melting point of 148-150°C . It is slightly soluble in DMSO and methanol when heated .Scientific Research Applications
Water-Soluble Nitric-Oxide-Releasing Acetylsalicylic Acid (ASA) Prodrugs
A series of water-soluble (benzoyloxy)methyl esters of acetylsalicylic acid (ASA), with derivatives containing a nitric oxide (NO)-releasing group, were synthesized. These compounds exhibit good water solubility, stability in acidic conditions, and are metabolized in human serum to produce ASA and related NO-donor benzoic acids. Selected prodrugs demonstrated anti-inflammatory activities similar to ASA with lower gastrotoxicity, suggesting potential clinical applications for inflammatory conditions (Rolando et al., 2013).
Synthesis of α-Ketoamide Derivatives
OxymaPure was used in conjunction with DIC for the synthesis of a novel series of α-ketoamide derivatives, including "4-[2-(2-Acetylaminophenyl)-2-oxo-acetylamino]benzoyl amino acid ester derivatives". These compounds were synthesized with excellent yield and purity, indicating the efficiency of OxymaPure/DIC in peptide coupling reactions (El‐Faham et al., 2013).
Novel Protective Group for Alcohols
The 2-(prenyloxymethyl)benzoyl (POMB) group was introduced as a new temporary protecting group for alcohols, demonstrating high yield and compatibility with various other protecting groups. This highlights the versatility of POMB in synthetic chemistry applications (Vatèle, 2005).
Benzoic Acid and Derivatives in Foods and Additives
Benzoic acid and its derivatives, including esters, are extensively used as preservatives and flavoring agents in food, cosmetic, and pharmaceutical products. This review discusses their natural occurrence, uses, human exposure, and potential health concerns, providing a comprehensive overview of benzoic acid's role beyond therapeutic applications (del Olmo et al., 2017).
Analgesic and Antiplatelet Activity of a Novel Compound
A study on 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid demonstrated its potential as a ligand for human cyclooxygenase-2 (COX-2) receptor, exhibiting excellent analgesic and antiplatelet activities compared to acetylsalicylic acid without significant toxicity. This suggests its utility in developing safer therapeutic agents for pain and cardiovascular diseases (Caroline et al., 2019).
properties
IUPAC Name |
2-[2-(2-acetyloxybenzoyl)oxybenzoyl]oxybenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16O8/c1-14(24)29-19-12-6-3-9-16(19)22(27)31-20-13-7-4-10-17(20)23(28)30-18-11-5-2-8-15(18)21(25)26/h2-13H,1H3,(H,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLIHTXSJRUMQNA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)OC2=CC=CC=C2C(=O)OC3=CC=CC=C3C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[2-(Acetyloxy)benzoyl]oxy]benzoic Acid 2-Carboxyphenyl Ester |
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